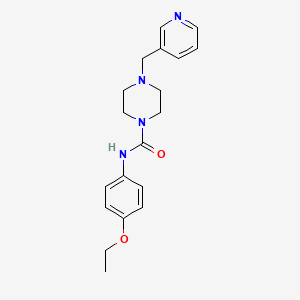
(biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride
描述
(Biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride, also known as BTMA, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a member of the phenethylamine class of compounds and has been found to have a variety of interesting properties that make it an attractive target for further research.
作用机制
The exact mechanism of action of (biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. It may also have other effects on neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Studies have shown that (biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride can have a variety of biochemical and physiological effects. It has been found to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects. It may also have effects on other neurotransmitter systems and can modulate the activity of certain ion channels.
实验室实验的优点和局限性
One advantage of using (biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride in lab experiments is that it has been well-studied and its properties are relatively well-known. It is also relatively easy to synthesize and purify. However, one limitation is that it may have off-target effects or interact with other compounds in unexpected ways, which can complicate experiments.
未来方向
There are many potential future directions for research on (biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride. One area of interest is its potential use in the treatment of various neurological and psychiatric disorders, such as depression and anxiety. It may also have potential as a tool for studying the function of dopamine and serotonin receptors in the brain. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
科学研究应用
(biphenyl-4-ylmethyl)(2-thienylmethyl)amine hydrochloride has been studied for a variety of potential applications in scientific research. One area of interest is its potential use as a ligand for certain types of receptors, including dopamine and serotonin receptors. This has led to studies investigating its potential use in the treatment of various neurological and psychiatric disorders.
属性
IUPAC Name |
1-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NS.ClH/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-14-18-7-4-12-20-18;/h1-12,19H,13-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYWNMBKQWOSYPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CNCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-phenylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,4'-(1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl)dibutanoic acid](/img/structure/B4675164.png)
![4-[(5-isopropyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675171.png)

![N-(4-methylphenyl)-2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B4675183.png)
![butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4675190.png)
![3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4675198.png)
![6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4675209.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4675221.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B4675234.png)
![N-isobutyl-2-{[(4-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B4675252.png)

![3-(1,3-benzodioxol-5-yl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4675261.png)
![N-[2-(4-morpholinylmethyl)benzyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4675270.png)